molecular formula C4H2BrNO3 B6150953 4-bromo-1,2-oxazole-3-carboxylic acid CAS No. 893638-53-4

4-bromo-1,2-oxazole-3-carboxylic acid

Cat. No. B6150953
CAS RN: 893638-53-4
M. Wt: 192
InChI Key:
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Description

“4-bromo-1,2-oxazole-3-carboxylic acid” is a type of heterocyclic organic compound . It is a derivative of oxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The substitution pattern of bromine in the oxazole moiety can be identified based on chemical shift values (1 H and 13 C), such as δ 7.48, 129.0, 7.90, and 150.5, which are adjacent to N, O and N, and the quaternary center of both aryl and heteroaryl systems .


Chemical Reactions Analysis

The oxazole ring in “4-bromo-1,2-oxazole-3-carboxylic acid” is susceptible to nucleophilic attack . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Scientific Research Applications

Safety and Hazards

While the specific safety and hazards of “4-bromo-1,2-oxazole-3-carboxylic acid” are not available, it’s worth noting that similar compounds, such as oxazole-4-carboxylic acid, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development of new synthetic routes and the exploration of the biological activities of “4-bromo-1,2-oxazole-3-carboxylic acid” and its derivatives could be a promising direction for future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1,2-oxazole-3-carboxylic acid involves the bromination of 1,2-oxazole-3-carboxylic acid. The bromination reaction is carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS). The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "1,2-oxazole-3-carboxylic acid", "Bromine or N-bromosuccinimide (NBS)", "Solvent (such as acetic acid or dichloromethane)", "Base (such as sodium hydroxide or potassium carbonate)" ], "Reaction": [ "Dissolve 1,2-oxazole-3-carboxylic acid in a solvent such as acetic acid or dichloromethane.", "Add a brominating agent such as bromine or N-bromosuccinimide (NBS) to the solution.", "Add a base such as sodium hydroxide or potassium carbonate to the solution to facilitate the bromination reaction.", "Stir the reaction mixture at room temperature or at a slightly elevated temperature for a period of time.", "Quench the reaction by adding water or a quenching agent such as sodium bisulfite.", "Extract the product using a suitable organic solvent such as ethyl acetate or dichloromethane.", "Purify the product using techniques such as recrystallization or column chromatography to obtain 4-bromo-1,2-oxazole-3-carboxylic acid." ] }

CAS RN

893638-53-4

Product Name

4-bromo-1,2-oxazole-3-carboxylic acid

Molecular Formula

C4H2BrNO3

Molecular Weight

192

Purity

95

Origin of Product

United States

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